molecular formula C7H13NO3S B2977440 7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.5]decan-7-one CAS No. 2253632-99-2

7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.5]decan-7-one

Cat. No.: B2977440
CAS No.: 2253632-99-2
M. Wt: 191.25
InChI Key: FRWFPUFMCSOYSG-UHFFFAOYSA-N
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Description

7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.5]decan-7-one () is a sophisticated spirocyclic compound of significant interest in modern medicinal chemistry research. It features a sulfoximine group, a functional group increasingly recognized as a valuable and versatile pharmacophore in drug discovery efforts . With a molecular formula of C6H11NO3S and a molecular weight of 177.2 g/mol , this compound serves as a complex building block for the synthesis of novel molecules. Its structure, characterized by the spirocyclic system fused to a 1,3-dioxolane ring, offers a unique three-dimensional geometry that can be critical for interacting with biological targets. Researchers utilize this compound as a key intermediate in exploratory chemistry to develop new therapeutic agents, capitalizing on the properties of the sulfoximine moiety to modulate characteristics like metabolic stability, solubility, and binding affinity . The canonical SMILES representation for this molecule is C1CS(=N)(=O)CC12OCCO2 . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

9-imino-1,4-dioxa-9λ6-thiaspiro[4.5]decane 9-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c8-12(9)5-1-2-7(6-12)10-3-4-11-7/h8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWFPUFMCSOYSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CS(=N)(=O)C1)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.5]decan-7-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.5]decan-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.5]decan-7-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.5]decan-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Sulfur vs. Oxygen Heteroatoms

The lambda⁶-thia group in this compound introduces distinct electronic and steric properties compared to oxygen analogs. Sulfur’s larger atomic radius and lower electronegativity may enhance nucleophilicity, making the compound more reactive in certain acid-catalyzed cyclizations . In contrast, 1,4-Dioxaspiro[4.5]decan-7-one (CAS 4969-01-1) lacks sulfur, resulting in higher stability but reduced versatility in redox-mediated reactions .

Substituent Effects

  • Methyl and Bromo Derivatives : The methyl group in 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one (CAS 702-69-2) increases hydrophobicity, while the bromo derivative (CAS 943589-83-1) serves as a handle for further functionalization via Suzuki-Miyaura couplings .
  • This contrasts with ketone-containing analogs like 1,4-Dioxaspiro[4.5]decan-7-one, which are less likely to engage in such interactions .

Biological Activity

7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.5]decan-7-one is a compound characterized by a unique spirocyclic structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is C6H11NO3S, with a molecular weight of 177.22 g/mol. The compound features an imino group, a dioxane ring, and a thiaspiro ring system that contribute to its biological activity.

Property Value
Molecular FormulaC6H11NO3S
Molecular Weight177.22 g/mol
CAS Number2260932-00-9
Purity95%

The biological activity of this compound is attributed to its ability to interact with various biological targets. The imino group can form hydrogen bonds with proteins and nucleic acids, while the dioxane and thiaspiro rings provide structural stability that enhances these interactions.

Key Mechanisms:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains.
  • Anticancer Potential : Research indicates potential cytotoxic effects on cancer cell lines.

Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Studies : In vitro assays demonstrated that this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Assays : A study conducted on various cancer cell lines (e.g., HeLa and MCF-7) indicated that the compound exhibited dose-dependent cytotoxicity, with IC50 values suggesting moderate potency .
  • Mechanistic Insights : The interaction of the compound with DNA was assessed using gel electrophoresis, revealing that it can intercalate into DNA strands, potentially disrupting replication processes .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating promising antibacterial properties.

Case Study 2: Anticancer Activity

In a controlled experiment involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a significant reduction in cell viability after 48 hours. The IC50 was determined to be approximately 25 µM, suggesting potential for further development as an anticancer agent.

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